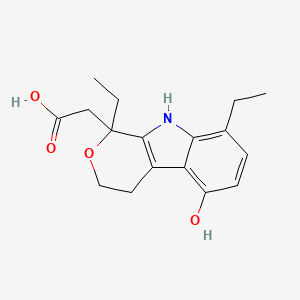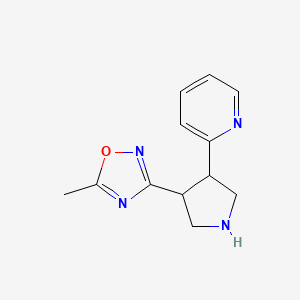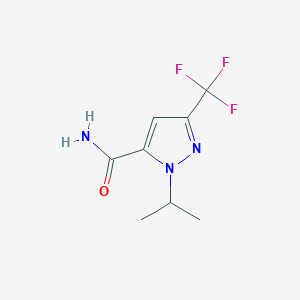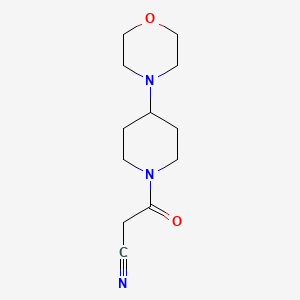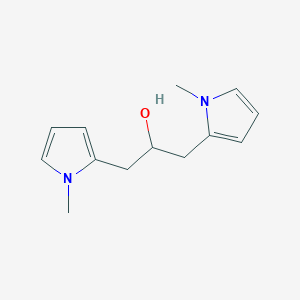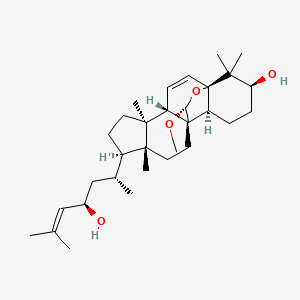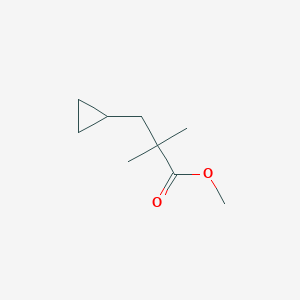![molecular formula C12H24N2O B15291281 1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine can be achieved through multicomponent reactions (MCRs), such as the Ugi reaction. This method involves the reaction of cyclic imines with isocyanides and acetylenedicarboxylates under catalyst-free conditions . Another approach involves the ring-opening/recyclization reactions, which provide a novel route to the synthesis of oxazepines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions. These methods are favored due to their efficiency and the ability to produce high yields of the desired compound. The choice of solvents and reaction conditions can be optimized to enhance the selectivity and yield of the product .
化学反応の分析
Types of Reactions
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazepine-4,7-dione derivatives, while reduction can produce various reduced oxazepine derivatives .
科学的研究の応用
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine can be compared with other similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives. These compounds share a similar oxazepine ring structure but differ in their substituents and overall molecular architecture. The unique isobutyl group in this compound distinguishes it from other oxazepine derivatives, potentially leading to different chemical and biological properties .
List of Similar Compounds
- Dibenzo[b,f][1,4]oxazepine
- Dibenzo[b,e][1,4]oxazepine
- Dibenzo[c,f][1,2]oxazepine
特性
分子式 |
C12H24N2O |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
1-(2-methylpropyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine |
InChI |
InChI=1S/C12H24N2O/c1-10(2)8-14-5-6-15-9-11-7-13-4-3-12(11)14/h10-13H,3-9H2,1-2H3 |
InChIキー |
MTKMILKXAJGUJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCOCC2C1CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
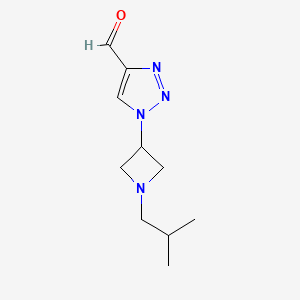
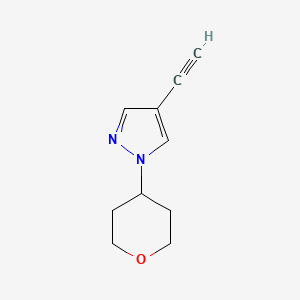

![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)

